

A Comparative Analysis of Fluorinated Benzisoxazole Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of fluorinated benzisoxazole derivatives, supported by experimental data. This analysis covers key therapeutic areas, including antipsychotic, anticancer, and antimicrobial applications, with a focus on structure-activity relationships and underlying mechanisms.

Fluorinated benzisoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with prominent members such as the atypical antipsychotics risperidone, paliperidone, and iloperidone. The strategic incorporation of fluorine atoms into the benzisoxazole scaffold has been shown to modulate the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities of these molecules, leading to enhanced therapeutic efficacy and, in some cases, improved safety profiles. This guide delves into a comparative analysis of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Antipsychotic Activity: A Focus on Dopamine and Serotonin Receptor Modulation

The therapeutic efficacy of atypical antipsychotics derived from fluorinated benzisoxazoles is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

[1][2] The balance of activity at these two receptors is a key determinant of their clinical profile, influencing both antipsychotic effects and the incidence of extrapyramidal side effects.

Comparative Receptor Binding Affinities

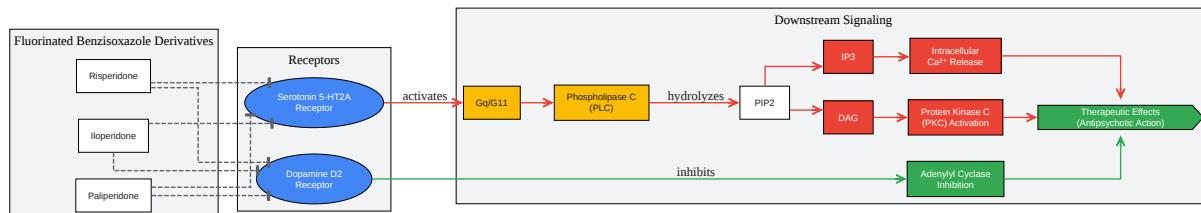
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone, its active metabolite paliperidone, and iloperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor	Risperidone (Ki, nM)	Paliperidone (Ki, nM)	Iloperidone (Ki, nM)
Dopamine D2	3.13[3]	~3-5	~5
Serotonin 5-HT2A	0.16[3]	~0.3-0.6	~0.3
Serotonin 5-HT2C	5	48	0.7
α1-Adrenergic	0.8[3]	~1-3	0.3
α2-Adrenergic	7.54[3]	~8-12	7
Histamine H1	2.23[3]	~8-16	2

Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative figures from the literature.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by these drugs initiates a cascade of intracellular signaling events. The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [4] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). [4] Atypical antipsychotics block this cascade.



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Caption: Signaling pathway of atypical antipsychotics.

Anticancer and Antimicrobial Activities of Novel Derivatives

Recent research has focused on the synthesis and evaluation of novel fluorinated benzisoxazole derivatives for anticancer and antimicrobial applications. The presence of the fluorine atom and the benzisoxazole core appears to be crucial for these activities.

Comparative Anticancer Activity (IC₅₀ values in μ M)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of recently synthesized fluorinated benzisoxazole and related benzimidazole derivatives against various cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
5-Fluoro-benzothiazole derivative 59a	MCF-7 (Breast)	0.37	[5]
5-Fluoro-benzothiazole derivative 59a	HCT-116 (Colon)	0.08	[5]
Fluorinated pyrazolylbenzimidazole 55b	A549 (Lung)	0.95-1.57	[5]
Fluorinated pyrazolylbenzimidazole 55b	MCF-7 (Breast)	0.95-1.57	[5]
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5a	HeLa, HT-29, MCF-7, HepG-2	Potent	[6]
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5d	HeLa, HT-29, MCF-7, HepG-2	Potent	[6]
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5k	HeLa, HT-29, MCF-7, HepG-2	Potent	[6]
Fluorinated benzimidazole derivative ORT14	A549, A498, A375	0.377	[7]
Fluorinated benzimidazole derivative ORT15	A375, HepG2	0.177	[7]

Comparative Antimicrobial Activity (MIC values in $\mu\text{g/mL}$)

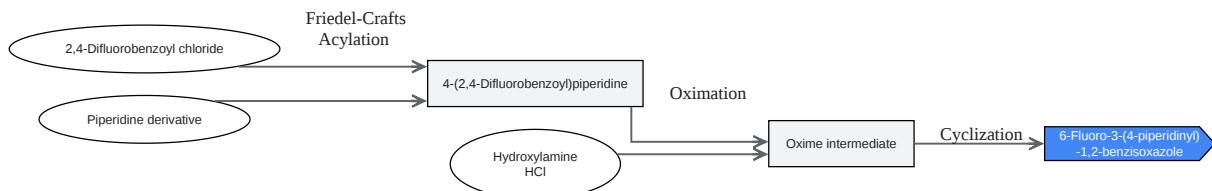
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Fluorinated benzimidazole derivative 18	Gram-negative bacteria	31.25	[8]
Fluorinated benzimidazole derivative 14	B. subtilis	7.81	[8]
Fluorinated benzimidazole derivative 18	B. subtilis	7.81	[8]
Benzoxazole derivative DFC5	Aerobic bacteria	1.23-2.60	[9]
Benzoxazole derivative	S. aureus	>1	[10]

Experimental Protocols

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Key Intermediate)

A common synthetic route to the core structure of many fluorinated benzisoxazole antipsychotics is outlined below.

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Caption: General synthesis of the benzisoxazole core.

- Acylation: 2,4-Difluorobenzoyl chloride is reacted with a suitable piperidine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(2,4-difluorobenzoyl)piperidine.
- Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
- Cyclization: The oxime intermediate undergoes intramolecular cyclization, typically by heating in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF), to yield the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core.

Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor (e.g., Dopamine D₂ or Serotonin 5-HT_{2A}).

- Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.
- Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

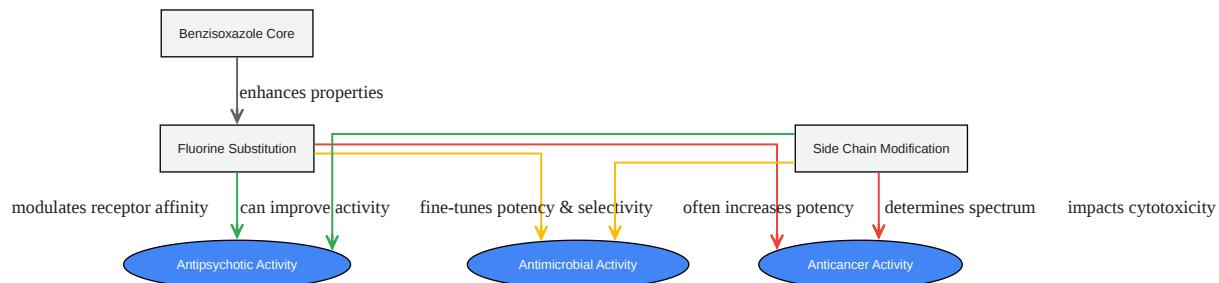
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationships and Future Directions

The accumulated data reveal several key structure-activity relationships for fluorinated benzisoxazole derivatives. The position and number of fluorine substituents significantly influence receptor binding profiles and overall biological activity. For antipsychotic agents, a high affinity for 5-HT2A receptors relative to D2 receptors is generally associated with an atypical profile and a lower risk of extrapyramidal symptoms.

In the context of anticancer and antimicrobial agents, the introduction of fluorine often enhances potency. Further exploration of substitutions on the benzisoxazole ring and the side chain is a promising avenue for the development of novel therapeutic agents with improved efficacy and selectivity. The logical relationship of these derivatives is depicted below.



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Caption: Structure-activity relationship logic.

In conclusion, fluorinated benzisoxazole derivatives continue to be a rich source of pharmacologically active compounds. This comparative guide provides a framework for understanding their diverse biological activities and serves as a resource for the rational design and development of next-generation therapeutics.

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